
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is a halogenated organic compound characterized by the presence of bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran typically involves the halogenation of tetrahydrofuran derivatives. One common method includes the bromination of 2,2,5,5-tetrafluorotetrahydrofuran using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-difluoro-2,2,5,5-tetrahydrofuran using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in ether solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include substituted tetrahydrofurans, reduced derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological molecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran involves its interaction with various molecular targets. The bromine and fluorine atoms can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Similar in structure but contains a thiophene ring instead of a tetrahydrofuran ring.
3,4-Dibromo-2,2,5,5-tetrafluorooxolane: Similar in structure but contains an oxolane ring.
Uniqueness
3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran is unique due to its combination of bromine and fluorine atoms on a tetrahydrofuran ring. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Propiedades
Número CAS |
1070993-50-8 |
|---|---|
Fórmula molecular |
C4H2Br2F4O |
Peso molecular |
301.86 g/mol |
Nombre IUPAC |
3,4-dibromo-2,2,5,5-tetrafluorooxolane |
InChI |
InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H |
Clave InChI |
RQODRKYKKNAJAA-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(OC1(F)F)(F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




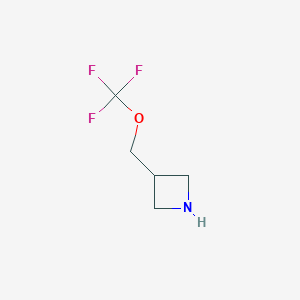
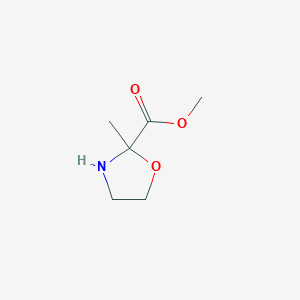
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
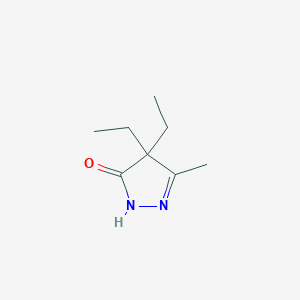

![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
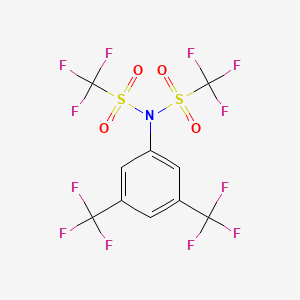
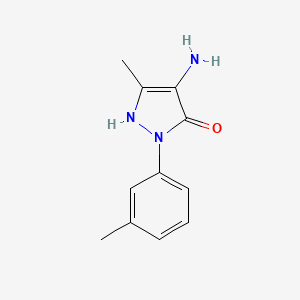

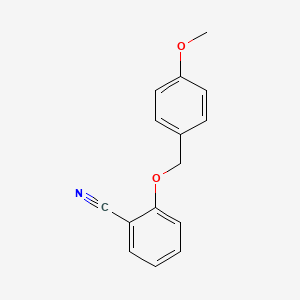

![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)
